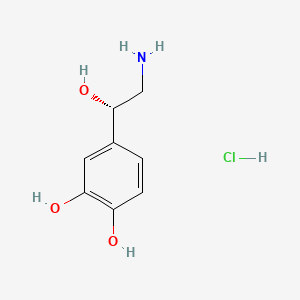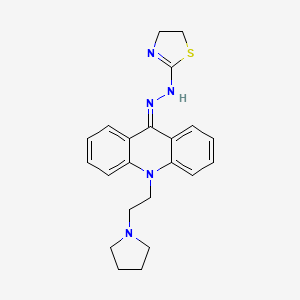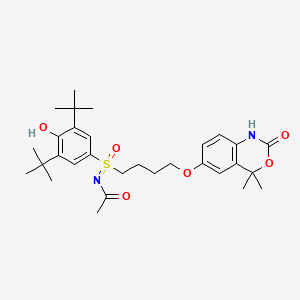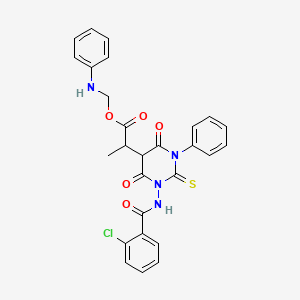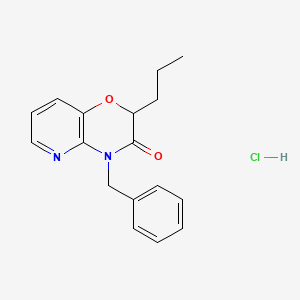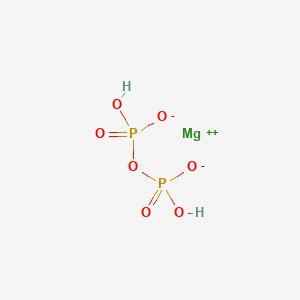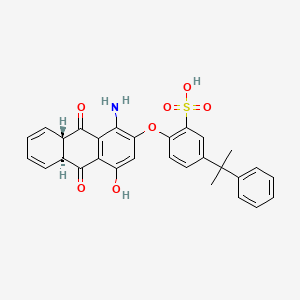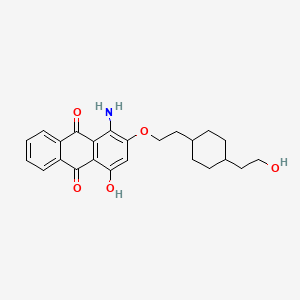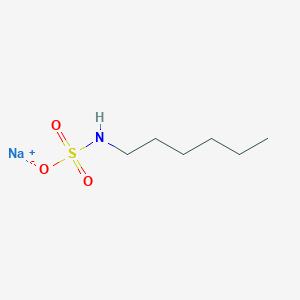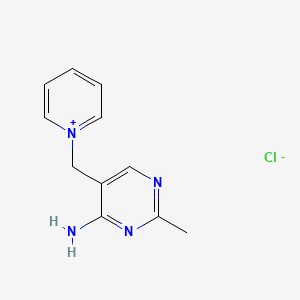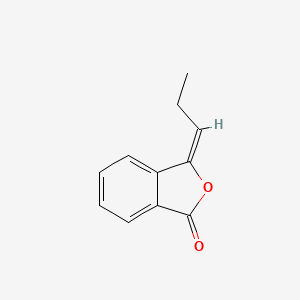
Propylidenephthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylidenephthalide is a chemical compound with the molecular formula C11H10O2. It is a member of the phthalide family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylidenephthalide can be synthesized through several methods. One common method involves the condensation of phthalic anhydride and butyric anhydride in the presence of sodium butyrate at 175°C . Another method involves the condensation reaction of phenol and acrolein .
Industrial Production Methods
In industrial settings, this compound is often produced by the same methods used in laboratory synthesis but scaled up to meet production demands. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propylidenephthalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Studies have shown that propylidenephthalide has biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research indicates that this compound may have potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetics industry
Wirkmechanismus
The mechanism of action of propylidenephthalide involves its interaction with various molecular targets and pathways. It has been shown to modulate vascular function and protect the central nervous system. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Propylidenephthalide is part of the phthalide family, which includes other compounds such as ligustilide, butylphthalide, and butyldenephthalide. These compounds share similar structural features but differ in their specific biological activities and applications. For example:
Ligustilide: Known for its neuroprotective and anti-inflammatory properties.
Butylphthalide: Studied for its potential in treating ischemic stroke.
Butyldenephthalide: Exhibits anti-cancer and anti-migraine activities
Eigenschaften
CAS-Nummer |
56014-72-3 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
InChI-Schlüssel |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
Isomerische SMILES |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
Kanonische SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


